VT-464 (R enantiomer)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VT-464 (R enantiomer) involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of VT-464 (R enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
VT-464 (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
VT-464 (R enantiomer) has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for hormone-dependent cancers, particularly prostate cancer.
Mechanism of Action
VT-464 (R enantiomer) exerts its effects by inhibiting the enzyme CYP17A1, which is crucial for the biosynthesis of androgens. By blocking the 17,20-lyase activity of CYP17A1, the compound reduces the production of androgens, which are essential for the growth of hormone-dependent cancers. This inhibition disrupts the androgen receptor signaling pathway, leading to decreased tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Seviteronel (racemate): A mixture of both R and S enantiomers, with similar inhibitory effects on CYP17A1.
Abiraterone: Another CYP17A1 inhibitor used in the treatment of prostate cancer.
Enzalutamide: An androgen receptor antagonist used in combination with CYP17A1 inhibitors for enhanced therapeutic effects.
Uniqueness
VT-464 (R enantiomer) is unique due to its high selectivity for the 17,20-lyase activity of CYP17A1, which minimizes off-target effects and reduces the risk of side effects associated with other CYP17A1 inhibitors. Its specific stereochemistry also contributes to its potency and efficacy in inhibiting androgen biosynthesis .
Biological Activity
VT-464, also known as Seviteronel, is a non-steroidal small molecule primarily developed as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting the 17,20-lyase activity. This compound has garnered attention for its potential therapeutic effects in treating metastatic castration-resistant prostate cancer (mCRPC) by inhibiting androgen production without causing mineralocorticoid excess or cortisol depletion.
VT-464 selectively inhibits the CYP17A1 enzyme, which plays a critical role in androgen biosynthesis. The R enantiomer of Seviteronel exhibits an IC50 value of approximately 69 nM for CYP17 lyase inhibition, demonstrating its potency in blocking androgen synthesis . This selective inhibition is crucial for minimizing side effects typically associated with other treatments, such as abiraterone.
In Vitro Studies
In vitro studies have shown that VT-464 effectively reduces androgen signaling in prostate cancer cell lines. For instance, it has been tested on C4-2B prostate cancer cells, where it inhibited cell proliferation and induced apoptosis through mechanisms involving the androgen receptor (AR) pathway. The compound has also demonstrated activity against various AR mutations, including T877A and F876L variants commonly associated with resistance to standard therapies .
In Vivo Efficacy
In vivo studies using the MDA-PCa-133 xenograft model (derived from clinical CRPC bone metastasis) have illustrated the therapeutic potential of VT-464. In a study where mice were treated with either VT-464 or abiraterone (AA), both compounds significantly reduced tumor volume by more than two-fold compared to the vehicle control over a treatment period of 25 days .
Clinical Trials
A Phase II clinical trial evaluated the efficacy and safety of VT-464 in patients with mCRPC who had previously undergone treatment with enzalutamide. The trial aimed to assess the rate of significant prostate-specific antigen (PSA) response after 12 weeks of treatment. Results indicated that while some patients experienced notable declines in PSA levels, overall tolerability was a concern, leading to adjustments in dosing regimens .
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of VT-464 compared to its S enantiomer and other CYP17 inhibitors:
Compound | IC50 (CYP17 Lyase) | Selectivity | Notable Effects |
---|---|---|---|
VT-464 (R) | 69 nM | ~10-fold | Effective against AR mutations |
VT-464 (S) | Not specified | ~10-fold | More potent than R enantiomer |
Abiraterone | 0.1 - 1.4-fold | Low | Associated with mineralocorticoid excess |
Orteronel | Not specified | Moderate | Selective for lyase activity |
Case Study: Efficacy in mCRPC
In a recent clinical evaluation involving patients who had progressed on enzalutamide, one patient achieved an 88% decline in PSA levels after three cycles of treatment with 750 mg of VT-464 once daily. However, adverse events led to dose reductions and discontinuations in several cases .
Pharmacokinetics
Pharmacokinetic analysis revealed that after administration of a single oral dose of VT-464, plasma concentrations peaked at around 48 hours post-dose. The pharmacokinetic profile indicates that food intake may influence absorption rates, which is critical for optimizing dosing strategies in clinical settings .
Properties
IUPAC Name |
(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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